(R)-Hexan-3-amine chemical properties and structure
(R)-Hexan-3-amine chemical properties and structure
An In-depth Technical Guide to (R)-Hexan-3-amine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and spectroscopic profile of (R)-Hexan-3-amine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its physicochemical characteristics and offers illustrative experimental workflows for its synthesis and analysis. While specific biological activity data for (R)-Hexan-3-amine is not extensively documented, this guide discusses the known properties of related compounds and proposes a logical framework for its potential screening in drug discovery programs.
Chemical Structure and Stereochemistry
(R)-Hexan-3-amine is a chiral primary amine. Its structure consists of a six-carbon hexane backbone with an amino group (-NH₂) substituted at the third carbon atom. The designation "(R)" refers to the specific spatial arrangement of the substituents around the chiral center at carbon-3, as determined by the Cahn-Ingold-Prelog priority rules. The molecule's IUPAC name is (3R)-hexan-3-amine.[1]
The structural formula is presented below:
Caption: 2D representation of (R)-Hexan-3-amine with the chiral center marked as C*.
Physicochemical Properties
The key physicochemical properties of hexan-3-amine (racemic mixture, unless otherwise specified) are summarized in the table below. These properties are crucial for designing experimental conditions, including solvent selection, purification methods, and storage.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅N | [2][3][4] |
| Molecular Weight | 101.19 g/mol | [3][4] |
| CAS Number | 16751-58-9 (for racemate) | [3][4] |
| Boiling Point | 119.64 °C (estimate) | |
| Melting Point | -40.7 °C (estimate) | |
| Density | 0.770 g/cm³ (estimate) | |
| Refractive Index | 1.4200 (estimate) | |
| SMILES | CCC--INVALID-LINK--CC | [1] |
| InChIKey | HQLZFBUAULNEGP-ZCFIWIBFSA-N | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (R)-Hexan-3-amine. Based on its structure as a primary aliphatic amine, the following spectral characteristics are expected.
| Technique | Feature | Expected Observation | Reference |
| IR Spectroscopy | N-H stretch | Two weak-to-medium bands at 3400-3250 cm⁻¹ | [5] |
| N-H bend (scissoring) | A band in the 1650-1580 cm⁻¹ region | [5] | |
| C-N stretch | A medium or weak band in the 1250-1020 cm⁻¹ region | [5] | |
| N-H wag | A strong, broad band at 910-665 cm⁻¹ | [5] | |
| ¹H NMR | -NH₂ protons | A broad singlet appearing between δ 0.5-5.0 ppm (concentration dependent) | [6] |
| -CH(N)- proton | A multiplet deshielded by the nitrogen atom, expected around δ 2.3-3.0 ppm | [6] | |
| Alkyl protons (-CH₂, -CH₃) | Signals in the typical aliphatic region (δ 0.8-1.7 ppm) | ||
| ¹³C NMR | -C(N)- carbon | A signal deshielded by the attached nitrogen, typically in the δ 30-50 ppm range | |
| Alkyl carbons | Signals in the typical aliphatic region (δ 10-40 ppm) | ||
| Mass Spectrometry | Molecular Ion (M⁺) | A peak at m/z = 101, which should be an odd number due to the nitrogen rule | [3] |
| Base Peak | Often results from α-cleavage (loss of a propyl or ethyl radical), leading to fragments at m/z = 72 or m/z = 58 | [6] |
Experimental Protocols
Illustrative Synthesis: Asymmetric Reductive Amination
Asymmetric reductive amination of 3-hexanone is a common and effective strategy for synthesizing chiral amines like (R)-Hexan-3-amine. The workflow involves the formation of an imine intermediate, followed by stereoselective reduction.
References
- 1. (3R)-hexan-3-ol | C6H14O | CID 6994293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-Hexan-3-amine | C6H15N | CID 12596147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexan-3-amine | C6H15N | CID 86062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hexan-3-amine | 16751-58-9 | Buy Now [molport.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
